molecular formula C15H17NO2 B1512734 yl)Methyl]benzoate

yl)Methyl]benzoate

Cat. No.: B1512734
M. Wt: 243.3 g/mol
InChI Key: BYUMLMIQUIXHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual evidence, it may represent a methyl ester of benzoic acid with additional substituents (e.g., alkyl, amino, or halogen groups) on the aromatic ring or ester chain. Methyl benzoate itself (CAS 93-58-3) is a simple aromatic ester synthesized via acid-catalyzed esterification of benzoic acid with methanol . It is widely used in fragrances, cosmetics, and pharmaceuticals due to its stability and low toxicity . Derivatives such as methyl 2-chlorobenzoate or methyl p-(dimethylaminopropyl)benzoate are synthesized by modifying the benzoic acid precursor or introducing functional groups post-esterification .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

methyl 4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoate

InChI

InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)10-13-6-8-14(9-7-13)15(17)18-3/h4-9H,10H2,1-3H3

InChI Key

BYUMLMIQUIXHPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of yl)Methyl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

yl)Methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

yl)Methyl]benzoate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1 summarizes key alkyl and substituted benzoates, highlighting structural variations and applications:

Compound CAS No. Key Substituents Functions/Applications Synthesis Method Log Pow*
Methyl benzoate 93-58-3 None Fragrance, solvent, emollient Esterification of benzoic acid ~1.96
Ethyl benzoate 93-89-0 Ethyl ester Fragrance, flavoring agent Similar to methyl benzoate N/A
Methyl 2-chlorobenzoate 610-96-8 Chlorine at C2 Pharmaceutical intermediate Chlorination of methyl benzoate N/A
Methyl p-(dimethylaminopropyl)benzoate New compound Dimethylaminopropyl chain Surfactant, drug delivery Alkylation of methyl benzoate N/A
Methyl 4-(carbamoylamino)benzoate N/A Urea-functionalized Enzyme inhibition studies Commercial synthesis N/A

*Log Pow values indicate hydrophobicity; higher values suggest greater lipid solubility.

Metabolic and Hydrolytic Stability

  • Methyl vs. Ethyl Benzoate : Both are hydrolyzed by carboxylesterases (CES) in vitro, but methyl benzoate exhibits slightly faster metabolism due to its smaller alkyl chain .
  • Substituent Effects : Bulky groups (e.g., tert-butyl in methyl 3,5-di-tert-butyl benzoate) reduce hydrolysis rates by sterically hindering enzyme access . Halogenated derivatives (e.g., methyl 2-chlorobenzoate) show enhanced stability due to electron-withdrawing effects .

Environmental Impact

  • Photodegradation : Methyl benzoate has a calculated hydroxyl radical reaction half-life of 4.7–64.5 hours, depending on substituents. Halogenated analogs persist longer due to reduced reactivity .
  • Hydrolysis : All benzoate esters hydrolyze to benzoic acid derivatives, but electron-withdrawing groups slow this process .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.